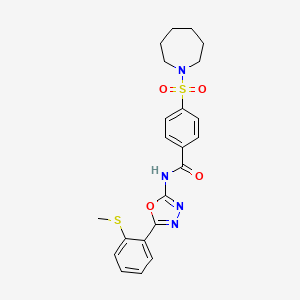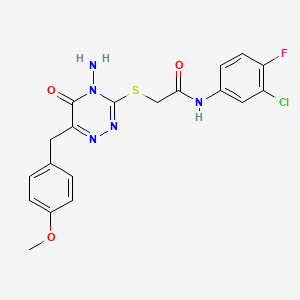![molecular formula C20H24N6O2S B2478205 7-oxo-5-propil-7H,8H-[1,2,4]triazolo[4,3-a]pirimidin-7-ona, 3-({[2-oxo-2-(4-fenilpiperazin-1-il)etil]sulfanil}- CAS No. 891121-80-5](/img/structure/B2478205.png)
7-oxo-5-propil-7H,8H-[1,2,4]triazolo[4,3-a]pirimidin-7-ona, 3-({[2-oxo-2-(4-fenilpiperazin-1-il)etil]sulfanil}-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a phenylpiperazine moiety, and a sulfanyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Aplicaciones Científicas De Investigación
3-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolopyrimidine core, the introduction of the phenylpiperazine moiety, and the attachment of the sulfanyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized for cost-effectiveness, scalability, and environmental sustainability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
3-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenylpiperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the phenylpiperazine moiety.
Mecanismo De Acción
The mechanism of action of 3-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, modulating receptor activities, or interfering with cellular signaling pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 3-{[2-oxo-2-(4-methylpiperazin-1-yl)ethyl]sulfanyl}-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
- 3-{[2-oxo-2-(4-ethylpiperazin-1-yl)ethyl]sulfanyl}-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Uniqueness
The uniqueness of 3-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one lies in its specific structural features, which confer distinct chemical and biological properties. Its phenylpiperazine moiety, in particular, may contribute to unique interactions with biological targets, differentiating it from other similar compounds.
Propiedades
IUPAC Name |
3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2S/c1-2-6-16-13-17(27)21-19-22-23-20(26(16)19)29-14-18(28)25-11-9-24(10-12-25)15-7-4-3-5-8-15/h3-5,7-8,13H,2,6,9-12,14H2,1H3,(H,21,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMSYILVZUZPJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2478124.png)

![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-phenoxyethane-1-sulfonamide](/img/structure/B2478127.png)

![N-(isoxazol-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2478129.png)
![methyl 2-({8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate](/img/structure/B2478130.png)
![Tert-butyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate hydrochloride](/img/new.no-structure.jpg)

![(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 4-fluorophenyl sulfide](/img/structure/B2478134.png)
![2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2478136.png)
![2-(cyclopentylsulfanyl)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B2478140.png)
![3-chloro-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2478141.png)

